N-(Piperidine-4-yl)pivalamide Hydrochloride: A Comprehensive Technical Guide on Properties, Reactivity, and Applications in Drug Discovery
N-(Piperidine-4-yl)pivalamide Hydrochloride: A Comprehensive Technical Guide on Properties, Reactivity, and Applications in Drug Discovery
Executive Summary
In modern fragment-based drug discovery (FBDD) and lead optimization, the selection of bifunctional building blocks dictates both the synthetic trajectory and the ultimate pharmacokinetic viability of a drug candidate. N-(Piperidine-4-yl)pivalamide hydrochloride is a highly versatile, mono-protected diamine scaffold. By combining the highly nucleophilic secondary amine of a piperidine ring with a sterically shielded, metabolically stable pivalamide moiety, this compound serves as an optimal starting point for generating complex, 3D-rich pharmaceutical agents. This whitepaper details its core physicochemical properties, structural reactivity, and validated experimental workflows for structural derivatization.
Physicochemical Properties & Structural Analysis
To predict the behavior of this building block in both chemical reactions and biological systems, we must first analyze its fundamental properties[1].
| Property | Value | Rationale / Implication |
| CAS Number | 1233958-86-5[2] | Unique identifier for the hydrochloride salt form. |
| Molecular Formula | C10H21ClN2O[1] | Includes the HCl counterion, essential for benchtop stability. |
| Molecular Weight | 220.74 g/mol [1] | Low molecular weight leaves ample room for derivatization while adhering to Lipinski's Rule of 5. |
| Physical State | Crystalline Powder | The HCl salt prevents the compound from existing as a hygroscopic oil, ensuring a free-flowing solid. |
| pKa (Secondary Amine) | ~10.4 | Highly basic; requires deliberate neutralization (free-basing) prior to nucleophilic attack. |
| Metabolic Liability | Low (Amide bond) | The tert-butyl group sterically shields the amide from enzymatic hydrolysis by amidases[3]. |
Causality in Structural Design: Why utilize the hydrochloride salt rather than the free base? The free base of piperidine derivatives is highly susceptible to atmospheric oxidation and readily absorbs ambient CO₂ to form carbamates. Formulating the compound as an HCl salt protonates the secondary amine, rendering it non-nucleophilic and chemically inert during storage. This guarantees an extended shelf-life and ensures high aqueous solubility for in vitro biological screening.
Chemical Reactivity & Mechanistic Pathways
The utility of N-(piperidine-4-yl)pivalamide hydrochloride lies in its orthogonal reactivity. The molecule is essentially a masked diamine where the exocyclic primary amine is permanently protected by the pivaloyl group, leaving only the endocyclic secondary amine available for functionalization once free-based.
Figure 1: Structural features and orthogonal reactivity centers of the target scaffold.
Experimental Protocols: Derivatization Workflows
The most common synthetic transformation for this scaffold is N-alkylation via reductive amination to append an aryl or alkyl pharmacophore. The following protocol is engineered for high yield and self-validation.
Figure 2: Standard reductive amination workflow for piperidine N-derivatization.
Protocol: Reductive Amination for N-Alkyl Derivatization
Objective: To covalently link an aldehyde-bearing pharmacophore to the piperidine nitrogen while preserving the pivalamide moiety.
Step 1: Salt Neutralization (Free-Basing)
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Action: Suspend N-(piperidine-4-yl)pivalamide HCl (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) and stir for 15 minutes at room temperature.
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Causality: The basicity of the piperidine nitrogen means it is fully protonated in the HCl salt form, rendering it non-nucleophilic. DIPEA is selected over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile; it functions strictly as a proton sponge to liberate the secondary amine.
Step 2: Iminium Ion Formation
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Action: Add the target aldehyde (1.0 eq) to the mixture. Stir for 2 hours at room temperature.
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Causality: The free secondary amine attacks the electrophilic carbonyl carbon of the aldehyde, expelling water to form a highly reactive iminium intermediate. DCE is utilized as the solvent because it effectively solvates the polar iminium ion without participating in the reaction.
Step 3: Selective Reduction
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Action: Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. Stir for 12 hours.
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Causality: STAB is a mild, sterically bulky hydride donor. Unlike Sodium borohydride (NaBH₄), which would indiscriminately reduce the unreacted aldehyde to an alcohol, STAB selectively reduces the more electrophilic iminium ion, maximizing the yield of the desired tertiary amine.
Step 4: Self-Validation via LC-MS
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Action: Withdraw a 10 µL aliquot, dilute in methanol, and inject into the LC-MS.
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Validation Logic: This protocol is self-validating. The chromatogram must show the complete disappearance of the m/z 185 [M+H]⁺ peak (which corresponds to the exact mass of the free base, 184.16 g/mol ) and the emergence of the product mass peak. If the m/z 185 peak persists, the reaction is incomplete, dictating the addition of more STAB or extended reaction time.
Step 5: Quench and Aqueous Workup
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Action: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Causality: NaHCO₃ safely neutralizes any unreacted STAB and ensures the newly formed tertiary amine remains deprotonated (as a free base) so it partitions selectively into the organic DCM layer during extraction.
Applications in Medicinal Chemistry
The 3D Advantage of Piperidines: Piperidine rings are one of the most frequently utilized heterocycles in FDA-approved drugs, present in over 70 commercialized therapeutics[4]. Unlike flat, 2D aromatic rings, saturated azaheterocycles like piperidine offer a rigid 3D conformational space. This allows medicinal chemists to project substituents into specific spatial vectors, optimizing hydrogen bonding and van der Waals interactions within complex receptor binding pockets[5].
Overcoming Metabolic Liabilities with Pivalamides: The pivalamide group is strategically employed in drug design to bypass metabolic degradation. Standard amides (such as acetamides) are highly susceptible to cleavage by amidases and carboxylesterases in the liver. By replacing a standard acyl group with a pivaloyl (tert-butylcarbonyl) group, the immense steric bulk of the tert-butyl moiety physically blocks the enzyme's catalytic triad from accessing the amide carbonyl[3]. This bioisosteric modification significantly extends the in vivo half-life and improves the overall pharmacokinetic profile of the lead compound without drastically altering its polar surface area[6].
References
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Title: N-(Piperidine-4-yl)pivalamide hydrochloride Compound Summary Source: National Center for Biotechnology Information (PubChem) URL: [Link]
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Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates Source: NIH (PubMed Central) URL: [Link]
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Title: Piperidine-based drug discovery Source: ResearchGate URL: [Link]
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Title: Metabolism-guided development of Ko143 analogs as ABCG2 inhibitors Source: NIH (PubMed Central) URL: [Link]
Sources
- 1. N-(Piperidine-4-yl)pivalamide hydrochloride | C10H21ClN2O | CID 53255519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1233958-86-5 | Sigma-Aldrich [sigmaaldrich.com]
- 3. Metabolism-guided development of Ko143 analogs as ABCG2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
